molecular formula C20H19N3O3 B12687845 1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- CAS No. 107659-77-8

1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-

Cat. No.: B12687845
CAS No.: 107659-77-8
M. Wt: 349.4 g/mol
InChI Key: SZECVRQNFDXUCS-UYAOXDASSA-N
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Description

1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that features a dioxolane ring, substituted with methylphenyl groups and a triazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves multi-step organic reactions. The process may start with the preparation of the dioxolane ring, followed by the introduction of the methylphenyl groups and the triazolylmethyl group. Common reagents and catalysts used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazole moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolan-2-one derivatives: Compounds with similar dioxolane rings but different substituents.

    Triazole-containing compounds: Molecules that feature the triazole moiety and exhibit similar biological activities.

Uniqueness

The uniqueness of 1,3-Dioxolan-2-one, 4,5-bis(4-methylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

107659-77-8

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

(4S,5R)-4,5-bis(4-methylphenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C20H19N3O3/c1-14-3-7-16(8-4-14)18-20(26-19(24)25-18,11-23-13-21-12-22-23)17-9-5-15(2)6-10-17/h3-10,12-13,18H,11H2,1-2H3/t18-,20-/m1/s1

InChI Key

SZECVRQNFDXUCS-UYAOXDASSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=C(C=C4)C

Origin of Product

United States

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